![molecular formula C18H16BrNO5 B2381467 Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate CAS No. 832674-72-3](/img/structure/B2381467.png)
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate” is a chemical compound that belongs to the class of benzoates. It is a synthetic compound with a molecular weight of 406.23 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.23 . It is a powder at room temperature .Scientific Research Applications
Intramolecular Cycloaddition Reactions
- Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate and related compounds have been used in intramolecular cycloaddition reactions. For instance, a study demonstrated the synthesis of a compound through the intramolecular cycloaddition of (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate, showcasing the utility in organic synthesis (Long He, 2010).
Synthesis of Schiff Base Compounds
- Schiff base compounds derived from ethyl-4-amino benzoate, which is structurally related to Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate, have been synthesized and studied for their optical nonlinear properties. These compounds demonstrate potential applications in the field of optics and material science (Hasanain A. Abdullmajed et al., 2021).
Hydrogen-Bonded Supramolecular Structures
- Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate-related compounds are also significant in studying hydrogen-bonded supramolecular structures. Research has shown the formation of various dimensional structures via hydrogen bonding in substituted 4-pyrazolylbenzoates (J. Portilla et al., 2007).
Biological Activity Studies
- Related compounds have been synthesized and evaluated for their biological activities. For instance, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and its derivatives showed juvenile hormone antagonist activity, indicating potential use in biological control and insect behavior studies (E. Kuwano et al., 2008).
Pharmacological Applications
- Derivatives of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate have been explored for pharmacological applications. For example, a study on Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride, a compound structurally related, demonstrated its potent and selective β3-adrenoceptor agonist activity, potentially useful in treating preterm labor (T. Croci et al., 2007).
Synthesis of Novel Compounds
- The compound and its analogs have been instrumental in synthesizing novel chemical entities with potential applications in various fields. For example, new benzofuran analogs synthesized from 5-bromosalicylaldehyde demonstrated antimicrobial and pharmacological activities (G. Parameshwarappa et al., 2008).
Mechanism of Action
Mode of Action
It is known that the compound contains a bromo group, which is often involved in electrophilic aromatic substitution reactions
Biochemical Pathways
The compound’s bromo group suggests potential involvement in pathways related to electrophilic aromatic substitution . More research is needed to confirm this and identify other affected pathways and their downstream effects.
Result of Action
Given the compound’s structure, it may interact with cellular targets via electrophilic aromatic substitution . The specific effects of these interactions on cellular function and signaling require further investigation.
properties
IUPAC Name |
ethyl 4-[[2-(4-bromo-2-formylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEMXBVQJUMAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)
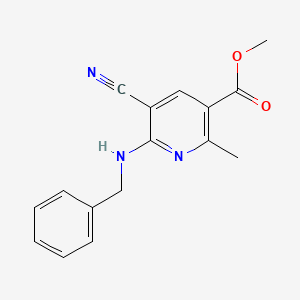


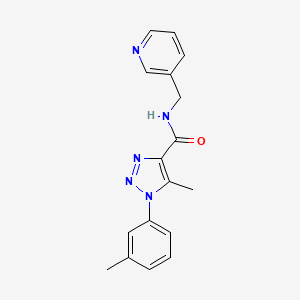
![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)
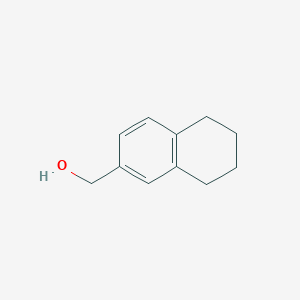
![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)
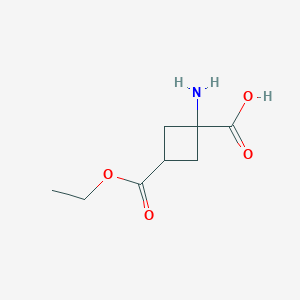
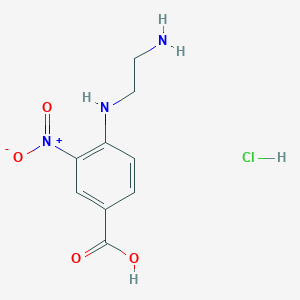
![N-(2,6-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381405.png)
![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381406.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2381407.png)